

Application Notes & Protocols: VPC01091.4 in Lung Ischemia-Reperfusion Injury Models

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Compound of Interest		
Compound Name:	VPC01091.4	
Cat. No.:	B12368276	Get Quote

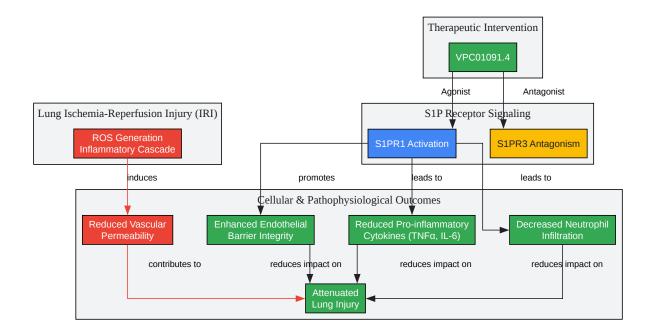
Audience: Researchers, scientists, and drug development professionals.

Introduction Lung ischemia-reperfusion injury (IRI) is a significant contributor to primary graft dysfunction and poor outcomes following lung transplantation.[1][2] It is a complex inflammatory cascade characterized by endothelial and epithelial injury, the release of proinflammatory cytokines, and the infiltration of immune cells, leading to increased vascular permeability and compromised lung function.[2] The bioactive lipid mediator, sphingosine-1-phosphate (S1P), plays a critical role in regulating immune function and maintaining endothelial barrier integrity through its interaction with a family of five G protein-coupled receptors (S1PR1-5).[1][3] **VPC01091.4** is a novel sphingosine analog that acts as a selective agonist for S1PR1 and an antagonist for S1PR3.[1][4] This document provides detailed application notes and protocols for utilizing **VPC01091.4** in murine models of lung IRI to investigate its therapeutic potential.

Mechanism of Action **VPC01091.4** exerts its protective effects against lung IRI primarily through the activation of the S1P receptor 1 (S1PR1).[1][5] Agonism of S1PR1 on endothelial cells is crucial for enhancing endothelial barrier function, thereby reducing the vascular leak that is a hallmark of lung IRI.[2][6] By activating S1PR1, **VPC01091.4** mitigates the inflammatory response by decreasing the expression of pro-inflammatory cytokines and reducing the infiltration of neutrophils into the lung parenchyma.[1][4][6] Studies comparing **VPC01091.4** with the non-selective S1P receptor agonist FTY720 have shown comparable protection, indicating that S1PR1 activation is the key protective mechanism, independent of



S1PR3 activity.[2][5] The protective effects of **VPC01091.4** can be reversed by the coadministration of an S1PR1 antagonist.[1][6]





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